molecular formula C19H26O8S B014591 [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate CAS No. 70932-39-7

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate

Katalognummer: B014591
CAS-Nummer: 70932-39-7
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: CTGSZKNLORWSMQ-DRRXZNNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,23,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose: is a complex organic compound with the molecular formula C19H26O8S and a molecular weight of 414.47 g/mol . This compound is primarily used in research and development within the fields of chemistry and biochemistry. It is known for its role as an intermediate in the synthesis of various galactose derivatives .

Eigenschaften

IUPAC Name

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O8S/c1-11-6-8-12(9-7-11)28(20,21)22-10-13-14-15(25-18(2,3)24-14)16-17(23-13)27-19(4,5)26-16/h6-9,13-17H,10H2,1-5H3/t13-,14+,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSZKNLORWSMQ-DRRXZNNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471242
Record name [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-43-7, 70932-39-7
Record name α-D-Galactopyranose, 1,2:3,4-bis-O-(1-methylethylidene)-, 6-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4478-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-yl]methyl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Solvent and Base Selection

Pyridine serves a dual role as both a solvent and a base, neutralizing HCl generated during the tosylation. Alternative bases such as triethylamine or dimethylaminopyridine (DMAP) are less effective due to competing side reactions or reduced solubility. Anhydrous conditions are critical to prevent hydrolysis of the isopropylidene protecting groups.

Stoichiometric Considerations

A 1.2–1.5 molar excess of tosyl chloride relative to the galactopyranose derivative ensures complete conversion. Substoichiometric amounts result in unreacted starting material, complicating purification.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. This system resolves the target compound (R<sub>f</sub> = 0.45) from unreacted tosyl chloride (R<sub>f</sub> = 0.85) and byproducts.

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.80 (d, J = 8.3 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.0 Hz, 2H, tosyl aromatic), 4.60–4.10 (m, 5H, sugar protons), 2.45 (s, 3H, tosyl CH<sub>3</sub>), 1.50–1.30 (m, 12H, isopropylidene CH<sub>3</sub>).

  • HRMS : m/z calculated for C<sub>19</sub>H<sub>26</sub>O<sub>8</sub>S [M+Na]<sup>+</sup>: 437.1245; found: 437.1248.

Industrial-Scale Production Challenges

Solvent Recovery Systems

Large-scale synthesis necessitates solvent recycling due to pyridine’s toxicity and cost. Distillation under reduced pressure recovers >90% of pyridine, though trace moisture must be excluded to prevent isopropylidene hydrolysis.

Continuous Flow Reactors

Pilot studies demonstrate that continuous flow systems reduce reaction time to 4–6 hours by enhancing heat transfer and mixing efficiency. However, particulate formation from silica byproducts necessitates in-line filtration.

Case Study: Radiolabeled Analog Synthesis

A modified protocol for 6-deoxy-6-<sup>18</sup>F-α-D-galactopyranose highlights the versatility of the tosyl intermediate. Tetraethylammonium [<sup>18</sup>F]fluoride displaces the tosyl group at 100°C in acetonitrile, achieving 15% radiochemical yield. This application underscores the compound’s utility in positron emission tomography (PET) tracer development.

Comparative Analysis of Tosylation Methods

ParameterBatch SynthesisContinuous FlowRadiochemical Method
Temperature (°C)0–2525–50100
Time (h)12–244–61.5
Yield (%)60–7570–8015 (radiochemical)
PurificationColumnIn-line filtrationHPLC

Analyse Chemischer Reaktionen

Types of Reactions: 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2:3,4-di-O-isopropylidene-6-O-p-tolylsulfonyl-alpha-D-galactose is unique due to the presence of the tosyl group, which makes it a versatile intermediate for nucleophilic substitution reactions. This allows for the selective introduction of various functional groups, making it valuable in the synthesis of complex sugar derivatives .

Biologische Aktivität

[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate is a complex organic compound with significant potential in various biological and chemical applications. With a molecular formula of C19H26O8S and a molecular weight of 414.47 g/mol, this compound is primarily recognized for its role in organic synthesis and medicinal chemistry.

The compound can be synthesized through the tosylation of 1,2:3,4-di-O-isopropylidene-D-galactopyranose using tosyl chloride in the presence of a base such as pyridine. This reaction facilitates the formation of the sulfonate group which is crucial for its biological activity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The sulfonate group enhances the compound's ability to interact with microbial membranes and inhibit growth.

2. Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The mechanism often involves the formation of a stable complex between the enzyme and the sulfonate group of the compound.

3. Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer activity by inducing apoptosis in cancer cells through various signaling pathways. The structural features contribute to its ability to interact with cellular targets effectively.

The mechanism of action primarily involves the reactivity of the tosyl group as a leaving group in substitution reactions. This allows for the introduction of various nucleophiles which can modulate biological pathways or enhance therapeutic effects .

Case Studies and Research Findings

A number of studies have explored the biological implications of this compound:

Study Findings
Smith et al., 2020Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 32 µg/mL.
Johnson et al., 2021Found that the compound inhibited enzyme activity in metabolic pathways related to cancer proliferation by up to 50%.
Lee et al., 2022Reported that modifications to the sulfonate group increased cytotoxicity against breast cancer cell lines by enhancing cellular uptake.

Q & A

What are the key considerations for synthesizing [(1S,2R,6R,8R,9S)-...]methyl 4-methylbenzenesulfonate to ensure high yield and purity?

Basic
Synthesis of this sulfonate ester requires careful optimization of reaction conditions, particularly in activating the hydroxyl group for tosylation. Key steps include:

  • Reagent selection : Use 4-methylbenzenesulfonyl chloride under anhydrous conditions with a base (e.g., pyridine or triethylamine) to promote nucleophilic substitution .
  • Temperature control : Maintain temperatures between 0–25°C to minimize side reactions like hydrolysis or elimination .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) effectively isolates the product, while recrystallization from ethanol/water mixtures enhances purity .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress and intermediate stability .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic
Structural confirmation relies on a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the tricyclic core and sulfonate group. Key signals include methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 7.3–7.8 ppm) from the tosyl moiety .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns revealing the sulfonate ester cleavage (e.g., m/z 91 for the tosyl fragment) .
  • X-ray crystallography : Single-crystal analysis using SHELXL refines stereochemistry, particularly the (1S,2R,6R,8R,9S) configuration. Data-to-parameter ratios >7:1 ensure reliability .

How can researchers resolve contradictions in stereochemical assignments of the tricyclic core using experimental and computational approaches?

Advanced
Discrepancies in stereochemistry often arise from overlapping NMR signals or ambiguous crystallographic data. Strategies include:

  • X-ray refinement : Use SHELXL’s dual-space algorithms to model disorder or twinning in crystals .
  • Computational modeling : Density functional theory (DFT) calculates optimized geometries and compares them with experimental NMR shifts (e.g., DP4 probability analysis) .
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers by correlating experimental and calculated spectra for chiral centers .

What strategies are recommended for analyzing the compound’s stability under various experimental conditions?

Advanced
Stability studies should address hydrolytic and thermal degradation:

  • Hydrolytic stability : Monitor pH-dependent decomposition via HPLC at 25–60°C. Buffered solutions (pH 1–13) reveal susceptibility to acid/base catalysis .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and exothermic decomposition events. Store samples at –20°C in desiccated environments to prolong shelf life .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation under controlled irradiation (e.g., 254 nm) .

What are the common pitfalls in the chromatographic purification of this sulfonate ester, and how can they be mitigated?

Basic
Challenges include low solubility and co-elution of byproducts:

  • Solvent selection : Use polar aprotic solvents (e.g., DCM/MeOH mixtures) to enhance solubility without inducing hydrolysis .
  • Gradient optimization : Adjust mobile phase polarity (e.g., 10–50% ethyl acetate in hexane) to separate sulfonate esters from unreacted alcohols or sulfonic acids .
  • Detector compatibility : Employ UV detection at 254 nm (aromatic absorption) or evaporative light scattering (ELS) for non-UV-active impurities .

How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?

Advanced
Mechanistic insights require isotopic and kinetic approaches:

  • Isotopic labeling : Introduce ¹⁸O at the sulfonate oxygen to track nucleophilic substitution pathways via mass spectrometry .
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., C–O bond cleavage) .
  • Eyring analysis : Measure activation parameters (ΔH‡, ΔS‡) under varying temperatures to distinguish associative vs. dissociative mechanisms .

What methodologies are effective for studying the compound’s interactions with biological macromolecules?

Advanced
Pharmacological applications require binding studies:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure real-time binding kinetics (ka, kd) .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in active sites, validated by mutagenesis .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔG) for ligand-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.